molecular formula C19H32O3Sn B13763426 Tributylstannyl p-hydroxybenzoate CAS No. 7414-81-5

Tributylstannyl p-hydroxybenzoate

Cat. No.: B13763426
CAS No.: 7414-81-5
M. Wt: 427.2 g/mol
InChI Key: CINMZTUXCWJRJI-UHFFFAOYSA-M
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Description

Tributylstannyl p-hydroxybenzoate is an organotin compound that combines the properties of tributylstannyl and p-hydroxybenzoate. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The p-hydroxybenzoate moiety is a derivative of p-hydroxybenzoic acid, which is commonly used in the production of parabens, a class of preservatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributylstannyl p-hydroxybenzoate typically involves the reaction of p-hydroxybenzoic acid with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

p-Hydroxybenzoic acid+Tributyltin chlorideTributylstannyl p-hydroxybenzoate+HCl\text{p-Hydroxybenzoic acid} + \text{Tributyltin chloride} \rightarrow \text{this compound} + \text{HCl} p-Hydroxybenzoic acid+Tributyltin chloride→Tributylstannyl p-hydroxybenzoate+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tributylstannyl p-hydroxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form stannic derivatives.

    Reduction: The compound can be reduced to form simpler organotin compounds.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield stannic derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Scientific Research Applications

Tributylstannyl p-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributylstannyl p-hydroxybenzoate involves its interaction with molecular targets through the stannyl and p-hydroxybenzoate moieties. The stannyl group can form bonds with carbon atoms, facilitating the formation of carbon-carbon bonds in organic synthesis. The p-hydroxybenzoate moiety can interact with biological molecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin chloride: A precursor used in the synthesis of tributylstannyl p-hydroxybenzoate.

    p-Hydroxybenzoic acid: The parent compound of the p-hydroxybenzoate moiety.

    Tributyltin acetate: Another organotin compound with similar applications in organic synthesis.

Uniqueness

This compound is unique due to the combination of the stannyl and p-hydroxybenzoate moieties, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and potential biological activity .

Properties

CAS No.

7414-81-5

Molecular Formula

C19H32O3Sn

Molecular Weight

427.2 g/mol

IUPAC Name

tributylstannyl 4-hydroxybenzoate

InChI

InChI=1S/C7H6O3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

CINMZTUXCWJRJI-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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